2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features both oxygen and nitrogen atoms within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of 4R-hydroxy-L-proline as a starting material. The synthetic approach includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-Oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, its derivatives have been shown to interact with GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits .
Comparison with Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the carboxylic acid functional group.
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate: This derivative includes an oxalate group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework, along with a carboxylic acid functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)6-1-4(2-10-6)7-3-6/h4,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPAUJTGIEXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1(CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.